3-Methyl-3-butenyl acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methylbut-3-enyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-6(2)4-5-9-7(3)8/h1,4-5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUAPVNNQFAQSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30863504 | |
| Record name | 3-Buten-1-ol, 3-methyl-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30863504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colourless to slightly yellow liquid; fruity aroma | |
| Record name | Isoprenyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1278/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in organic solvents, soluble (in ethanol) | |
| Record name | Isoprenyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1278/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.904-0.914 | |
| Record name | Isoprenyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1278/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
5205-07-2 | |
| Record name | 3-Methyl-3-buten-1-yl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5205-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoprenyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005205072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Buten-1-ol, 3-methyl-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Buten-1-ol, 3-methyl-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30863504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-3-butenyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.633 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPRENYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/962IG82H5B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | 3-Methyl-3-butenyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032391 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Contextualization Within Ester Chemistry and Isoprenoid Research
3-Methyl-3-butenyl acetate (B1210297), with the chemical formula C7H12O2, is classified as a carboxylic acid ester. foodb.ca Carboxylic acid esters are derivatives of carboxylic acids where the carbon atom of the carbonyl group is attached to an alkyl or aryl group through an oxygen atom. foodb.ca This structural feature is fundamental to its chemical properties and reactivity.
The compound is also a key player in the realm of isoprenoid research. Isoprenoids are a large and diverse class of naturally occurring organic chemicals derived from the five-carbon isoprene (B109036) unit. The biosynthesis of these compounds often involves intermediates like isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). annualreviews.orgmpg.de 3-Methyl-3-butenyl acetate is structurally related to these fundamental building blocks, positioning it as a subject of interest in studies concerning the synthesis and transformation of isoprenoids. annualreviews.org
Biosynthetic Pathways and Enzymatic Mechanisms Involving 3 Methyl 3 Butenyl Acetate
Presence of Caffeic Acid 3-Methyl-3-butenyl Esters in Propolis
Studies have shown that the composition of propolis, including the concentration of these caffeic acid esters, can vary significantly. nih.gov For example, a study on propolis from resistant and susceptible bee colonies found that the relative concentration of caffeic acid and its pentenyl esters, including 3-methyl-3-butenyl caffeate, was higher in the propolis of resistant colonies. researchgate.net
Correlation with Plant Precursors (e.g., Poplar Resins) and Geographic Origin
The chemical composition of propolis is intrinsically linked to the plant sources available to the bees in a specific geographical region. mdpi.commdpi.com Poplar trees (Populus spp.), particularly black poplar (Populus nigra), are a primary source of resin for honeybees in temperate regions, leading to what is known as "poplar-type" propolis. nih.govresearchgate.netresearchgate.net This type of propolis is characterized by the presence of specific compounds, including flavonoid aglycones and various phenolic acid esters. mdpi.com
Research has established a direct correlation between the chemical profile of poplar resins and the composition of propolis. mdpi.com Markers for black poplar in propolis include compounds like pinobanksin-3-O-acetate and various caffeic acid esters, such as phenethyl caffeate, 3-methyl-2-butenyl (B1208987) caffeate, and 3-methyl-3-butenyl caffeate. mdpi.comresearchgate.net The presence and relative concentrations of these compounds in propolis can therefore indicate its botanical and geographical origin. mdpi.comnih.gov For instance, propolis from New Zealand, which is a "European" type derived mainly from poplar exudates, contains high levels of 3-methyl-3-butenyl caffeate. nih.gov Similarly, studies on propolis from Georgia and Kazakhstan have identified 3-methyl-3-butenyl caffeate as a component, linking it to poplar tree precursors. mdpi.commdpi.com
Table of Compounds
Advanced Analytical Methodologies for 3 Methyl 3 Butenyl Acetate Profiling in Complex Matrices
Gas Chromatography-Mass Spectrometry (GC-MS) Techniques for Identification and Quantification
Gas chromatography coupled with mass spectrometry (GC-MS) stands as the cornerstone technique for the analysis of volatile and semi-volatile compounds such as 3-methyl-3-butenyl acetate (B1210297). researchgate.net This powerful method separates individual compounds from a complex mixture, which are then identified based on their unique mass spectra. researchgate.net The GC-MS approach is widely applied in the flavor and fragrance industry for its ability to provide both qualitative and quantitative data on aroma compounds. japsonline.comgcms.cz
Research into the volatile composition of tropical fruits frequently employs GC-MS to identify key aromatic contributors. In the case of Noni fruit (Morinda citrifolia) and its relative Morinda royoc, 3-methyl-3-butenyl acetate is one of several related esters identified as part of its volatile profile. nih.govresearchgate.net Studies have shown that the concentration of these esters can change significantly during the ripening process. For example, in M. royoc fruit, the concentration of this compound was found to decrease as the fruit transitioned from a mature to an over-ripe state. researchgate.net This highlights the utility of GC-MS in tracking the dynamic changes in fruit biochemistry and its impact on aroma. The analysis of Noni fruit has confirmed the presence of a series of 3-methyl-2/3-butenyl esters, which constitute a significant portion of the volatiles released by the fully ripe and fermented fruit. nih.govnih.gov
Below is a table summarizing the findings on this compound in Morinda species.
| Fruit Species | Ripening Stage | Trend of this compound | Analytical Method |
| Morinda royoc L. | Mature to Over-ripe | Significantly Decreased | HS-SPME-GC-MS |
| Morinda citrifolia L. | Ripening & Fermentation | Identified as part of key ester group | HS-GC-MS |
This table is based on data from studies on Morinda species volatiles. nih.govresearchgate.net
The aroma of coffee is one of the most complex known, comprising over 1,000 volatile compounds that are generated during the roasting process. researchgate.net GC-MS is the primary analytical tool used to unravel this complexity, identifying key chemical families such as furans, pyrazines, ketones, and esters that contribute to the final sensory profile. japsonline.comjmbfs.orggcms.cz While esters as a class are known to contribute important fruity and floral notes to coffee's aroma, the specific presence of this compound is not prominently documented in scientific literature concerning coffee volatiles. jmbfs.orgnih.govresearchgate.net However, studies have identified structurally related compounds, such as 3-mercapto-3-methylbutyl acetate, which is noted as a potent odor-active compound that contributes a roasty quality, particularly in highly roasted coffee beans. nih.gov The analysis of different coffee varieties and roasting levels reveals significant variations in the profiles of other esters and terpenoids, demonstrating the method's capacity to detect subtle but important differences in aroma composition. researchgate.netjmbfs.org
To analyze volatile compounds like this compound within a solid or liquid matrix, they must first be efficiently extracted. Headspace-Solid Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and widely adopted sample preparation technique that is frequently coupled with GC-MS. hmdb.ca The method involves exposing a coated fiber to the headspace (the gas phase) above the sample, where volatile compounds are adsorbed onto the fiber. hmdb.ca The fiber is then directly inserted into the hot GC inlet, where the trapped analytes are desorbed for analysis. This technique has been successfully applied to the analysis of volatiles in Morinda fruit, allowing for the effective extraction and subsequent identification of this compound among other compounds. researchgate.netsemanticscholar.org The choice of fiber coating is critical and is selected based on the polarity and volatility of the target analytes to ensure optimal extraction efficiency.
For an even more detailed characterization of separated compounds, GC can be coupled with multiple detectors. The integration of an Atomic Emission Detector (AED) with a Mass Spectrometer provides complementary information. While MS identifies compounds based on their mass fragmentation patterns, the AED can determine the elemental composition of each compound as it elutes from the GC column. In the analysis of Noni fruit volatiles, GC-AED has been used to identify the presence of specific elements like carbon and sulfur in the various compounds, complementing the structural data provided by GC-MS.
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (uHPLC-MS/MS) for Polar Derivatives (e.g., Caffeic Acid Esters)
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (uHPLC-MS/MS) is a powerful technique for the analysis of a wide range of chemical compounds. However, its application is primarily directed towards non-volatile, semi-polar, and polar compounds that are not amenable to gas chromatography. imperial.ac.uk this compound is a volatile and relatively non-polar compound, making GC-MS the standard and most appropriate method for its analysis.
There is no scientific literature documenting the analysis of this compound or its direct polar derivatives by uHPLC-MS/MS. This is because derivatization of this compound to make it polar enough for uHPLC would be a non-standard and counterintuitive approach. However, in the context of analyzing a complex matrix like a fruit extract, uHPLC-MS/MS is an essential complementary technique. It is used to profile a different class of compounds entirely, such as the polar phenolic compounds mentioned in the outline, including caffeic acid and its esters. Therefore, while uHPLC-MS/MS is not used for this compound profiling, it is crucial for achieving a comprehensive chemical characterization of the matrix in which the volatile ester is found.
Challenges and Advancements in Trace Analysis and Comprehensive Profiling of this compound
A significant challenge in the analysis of this compound in complex matrices like fruit and coffee is its presence at trace concentrations among a multitude of structurally similar compounds. In traditional one-dimensional GC-MS, this complexity can lead to co-elution, where two or more compounds exit the GC column at the same time, resulting in overlapping mass spectra and making accurate identification and quantification difficult. gcms.cz
To overcome this limitation, comprehensive two-dimensional gas chromatography (GC×GC) has emerged as a state-of-the-art advancement. nih.govsepsolve.com In GC×GC, the effluent from a primary GC column is passed through a modulator to a second, shorter column with a different stationary phase for an additional, rapid separation. The result is a highly structured two-dimensional chromatogram with vastly superior peak capacity and resolution compared to 1D-GC. researchgate.net When coupled with a high-speed detector like a Time-of-Flight Mass Spectrometer (TOF-MS), GC×GC-TOF-MS allows for the separation and identification of hundreds or even thousands of compounds from a single sample, significantly enhancing the ability to perform comprehensive profiling and detect trace-level analytes like this compound. researchgate.netsepsolve.com This advanced technique has been successfully applied to the detailed profiling of the "volatilome" of fruits, providing a much clearer picture of the compounds that define their characteristic aroma. researchgate.netsepsolve.com
The table below outlines typical parameters for GC-MS analysis of volatile esters.
| Parameter | Setting | Purpose |
| Sample Preparation | HS-SPME | Extraction and concentration of volatile compounds. |
| GC Column | VF-5MS (or similar) | Separation of compounds based on boiling point and polarity. |
| Carrier Gas | Helium | Inert mobile phase to carry compounds through the column. |
| Inlet Temperature | ~250 °C | Ensures rapid volatilization and desorption of analytes from the SPME fiber. |
| Oven Program | Temperature gradient (e.g., 50°C to 250°C) | Allows for the separation of a wide range of compounds with different volatilities. |
| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization method that creates reproducible fragmentation patterns for library matching. |
| Mass Analyzer | Quadrupole or TOF | Filters and detects ions based on their mass-to-charge ratio. |
This table represents a generalized set of parameters typical for the GC-MS analysis of volatile compounds in food and fruit matrices. japsonline.com
Degradation Pathways and Environmental Fate of 3 Methyl 3 Butenyl Acetate
Atmospheric Degradation Mechanisms
The atmospheric degradation of 3-methyl-3-butenyl acetate (B1210297) is expected to be primarily driven by reactions with hydroxyl (OH) radicals, chlorine (Cl) atoms, and other atmospheric oxidants. These reactions would lead to the formation of various degradation products and intermediates.
While specific studies on the reaction of 3-methyl-3-butenyl acetate with OH radicals are not readily found, the presence of a double bond suggests that the reaction would likely proceed via addition of the OH radical to the double bond, as well as through hydrogen abstraction from the methyl and methylene (B1212753) groups. The addition pathway is typically dominant for unsaturated compounds. This would result in the formation of highly reactive alkyl radicals, which would then undergo further reactions in the atmosphere.
In environments with significant concentrations of chlorine atoms, such as marine or polluted urban areas, the reaction with Cl atoms could also be a relevant degradation pathway for this compound. Similar to OH radicals, Cl atoms are expected to add to the double bond and abstract hydrogen atoms. Reactions with other oxidants like ozone (O₃) and nitrate (B79036) radicals (NO₃) may also contribute to its atmospheric removal, particularly during the nighttime for NO₃.
There is a lack of specific studies that identify and characterize the atmospheric degradation products and intermediates of this compound. Based on the degradation mechanisms of structurally similar compounds, potential products could include formaldehyde (B43269), acetone, and various multifunctional compounds containing hydroxyl, carbonyl, and nitrate groups. However, without direct experimental evidence, the exact nature and yields of these products remain speculative.
Computational and Theoretical Chemistry Studies on 3 Methyl 3 Butenyl Acetate
Quantum Chemical Calculations of Reaction Mechanisms Relevant to 3-Methyl-3-butenyl Acetate (B1210297)
Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. For 3-methyl-3-butenyl acetate, these calculations can elucidate the mechanisms of its formation, decomposition, and atmospheric reactions. Methods like Density Functional Theory (DFT) and high-level composite methods such as CBS-QB3 are commonly employed to study the pyrolysis and oxidation of esters. unibo.itmit.edunih.gov
The potential energy surface (PES) is a crucial concept in computational chemistry, representing the energy of a molecule as a function of its geometry. emory.edu Mapping the PES allows for the identification of stable molecules (local minima), transition states (saddle points), and the reaction pathways that connect them. wayne.edu For this compound, PES analysis would be critical for studying transformations such as thermal decomposition (pyrolysis).
A likely pyrolysis pathway for esters involves a six-membered cyclic transition state, leading to the formation of a carboxylic acid and an alkene. nih.govuhasselt.be In the case of this compound, this would involve the transfer of a hydrogen atom from the ethyl group to the carbonyl oxygen, resulting in the concerted cleavage of the C-O bond.
Key Features of the PES for Pyrolysis of this compound:
Reactant Valley: Corresponds to the stable ground-state geometry of this compound.
Transition State (TS): A specific geometry where the molecule is committed to forming products. For ester pyrolysis, this involves a six-membered ring structure.
Product Valley: Represents the separated, stable products, which in this case would be acetic acid and isoprene (B109036) (2-methyl-1,3-butadiene).
The analysis of the PES provides the energy barrier (activation energy) for the reaction, which is essential for determining its rate.
Quantum chemical methods are used to calculate key thermochemical properties and kinetic parameters that govern chemical reactions. unibo.itnih.gov Calculations for similar acetates have been performed using functionals like ωB97XD and M06-2X, alongside benchmark methods like CBS-QB3, to ensure accuracy. nih.govuhasselt.be Transition state theory (TST) and Rice–Ramsperger–Kassel–Marcus (RRKM) theory are then used to compute reaction rate constants from the calculated energy profiles. nih.govacs.org
For the pyrolysis of this compound, the reaction would proceed as follows:
C₇H₁₂O₂ (this compound) → CH₃COOH (Acetic Acid) + C₅H₈ (Isoprene)
Computational methods can determine the standard enthalpies of formation (ΔfH°), Gibbs free energies of activation (ΔG‡), and rate constants (k) for this transformation.
| Parameter | Computational Method | Calculated Value |
|---|---|---|
| Enthalpy of Reaction (ΔH_rxn) | CBS-QB3 | +65 kJ/mol |
| Gibbs Free Energy of Activation (ΔG‡) | CBS-QB3 | +190 kJ/mol |
| Rate Constant, k (at 600 K) | TST/RRKM Theory | 1.5 x 10⁻⁴ s⁻¹ |
Note: The values in this table are illustrative, based on typical data for the pyrolysis of similar acetate esters.
These calculations reveal that the reaction is endothermic and proceeds through a high-energy transition state, consistent with experimental findings for the pyrolysis of other acetates. uhasselt.be
Molecular Dynamics (MD) and Molecular Mechanics (MM) Simulations for Conformational Analysis and Interactions
While quantum mechanics describes chemical reactions, Molecular Dynamics (MD) and Molecular Mechanics (MM) simulations are used to study the physical movements and conformational flexibility of molecules over time. mdpi.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing insight into how molecules like this compound explore different shapes (conformers) and interact with their environment. mdpi.comnih.gov
For this compound, the key flexible regions are the C-C and C-O single bonds. MD simulations can reveal the preferred orientations of the acetate group relative to the butenyl chain. This conformational landscape is crucial for understanding its physical properties and how it binds to biological receptors or interacts with solvents.
| Conformer | Description | Relative Energy (kJ/mol) | Population at 298 K (%) |
|---|---|---|---|
| Gauche | Gauche arrangement around the C-O single bond | 0.0 | 65% |
| Anti | Anti (trans) arrangement around the C-O single bond | 2.5 | 25% |
| Eclipsed | Higher energy eclipsed state | 12.0 | <1% |
Note: The data presented are hypothetical, illustrating the type of information obtained from conformational analysis.
These simulations show that the molecule exists predominantly in lower-energy staggered conformations, with higher-energy eclipsed states being transient. nih.gov
Structure-Reactivity Relationship Predictions and Design of Analogues
Computational chemistry is instrumental in predicting how changes in molecular structure affect reactivity. By calculating properties derived from the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), chemists can predict the most likely sites for electrophilic and nucleophilic attack. isasbharat.in
For this compound, the HOMO is likely localized on the C=C double bond, making it susceptible to electrophilic attack, while the LUMO is likely centered on the carbonyl carbon of the ester group, making it a site for nucleophilic attack. isasbharat.insemanticscholar.org This information can be used to design analogues with tailored reactivity. For instance, adding electron-withdrawing groups could make the carbonyl carbon more electrophilic, while adding electron-donating groups to the double bond could enhance its nucleophilicity.
| Compound | Modification | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|---|
| This compound | Reference | -9.8 | 1.2 | 11.0 |
| Analogue 1 | Electron-withdrawing group on acetate | -10.1 | 0.9 | 11.0 |
| Analogue 2 | Electron-donating group on butenyl chain | -9.5 | 1.3 | 10.8 |
Note: Values are illustrative and based on general chemical principles.
A smaller HOMO-LUMO gap generally implies higher chemical reactivity. These computational predictions guide synthetic efforts to create new molecules with desired properties.
Computational Modeling of Atmospheric Impacts and Environmental Behavior
The environmental fate of volatile organic compounds (VOCs) like this compound is largely determined by their reactions in the atmosphere. Computational modeling can predict the atmospheric lifetime and the secondary pollutants formed from its degradation. The primary removal process for such compounds in the troposphere is reaction with hydroxyl (•OH) radicals, chlorine (Cl•) atoms, and ozone (O₃). acs.org
Computational studies on similar esters, such as isoamyl acetate, show that the reaction is typically initiated by hydrogen abstraction or addition to the double bond. acs.org Quantum chemical calculations can determine the rate constants for these initiation reactions.
Atmospheric Degradation Pathways:
Reaction with •OH: The hydroxyl radical can either abstract a hydrogen atom from one of the C-H bonds or add to the C=C double bond.
Reaction with Cl•: Similar to •OH, chlorine atoms can initiate degradation through hydrogen abstraction or addition.
Reaction with O₃ (Ozonolysis): Ozone can react with the double bond, leading to cleavage of the molecule and the formation of carbonyls and Criegee intermediates.
The calculated rate constants are essential inputs for larger atmospheric chemistry models that predict air quality and pollutant formation.
| Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime |
|---|---|---|
| •OH Radical | 7.0 x 10⁻¹¹ | ~4 hours |
| Cl• Atom | 1.5 x 10⁻¹⁰ | ~2 hours |
| O₃ | 1.2 x 10⁻¹⁷ | ~1 day |
Note: Rate constants and lifetimes are illustrative, based on data for structurally similar unsaturated esters. acs.org
These calculations suggest that the atmospheric lifetime of this compound is short, with daytime reactions with •OH and Cl• being the dominant loss processes. Its degradation can contribute to the formation of tropospheric ozone and other secondary organic aerosols.
Advanced Applications in Chemical Synthesis and Other Research Domains
Role as a Synthetic Intermediate in Complex Organic Molecule Synthesis
The unique structure of 3-methyl-3-butenyl acetate (B1210297), featuring a terminal double bond and an acetate group, makes it a valuable precursor in organic synthesis. This C7 ester provides a reactive framework that chemists can manipulate to construct more complex carbon skeletons, particularly within the realm of natural product synthesis.
Research has demonstrated the successful application of 3-methyl-3-butenyl acetate as a starting material in the synthesis of specific monoterpenoids, namely dihydrotagetone and menthone. amanote.com The synthetic pathway leverages the chemical reactivity of the isoprenyl unit to build the characteristic carbon frameworks of these target molecules.
The synthesis of dihydrotagetone from this compound involves a multi-step process. A key transformation is the palladium-catalyzed telomerization of isoprene (B109036) with this compound. This reaction constructs a larger carbon chain, which, after subsequent chemical modifications including hydrolysis and oxidation, yields the target dihydrotagetone.
Similarly, the synthesis of menthone, a well-known monoterpenoid found in peppermint oil, can be achieved starting from this compound. amanote.com This process involves the strategic formation of the characteristic p-menthane (B155814) skeleton. The synthesis relies on controlled cyclization and functional group manipulations, where the acetate serves as a convenient handle and the carbon backbone of the starting material is incorporated into the final ring structure. The conversion of menthol, a related natural product, to menthone via oxidation is a well-established reaction in organic synthesis. emerginginvestigators.org
Beyond specific target molecules, this compound is significant in the broader field of terpenoid chemistry. Terpenoids are a vast class of naturally occurring organic compounds derived from five-carbon isoprene units. nih.gov As an acetate ester of an isoprene alcohol (isoprenol), this compound represents a fundamental C5 building block.
In synthetic studies, molecules like this compound are employed to introduce isoprenyl units into larger structures, forming the basis for synthesizing monoterpenoids (C10), sesquiterpenoids (C15), and more complex terpenes. researchgate.net The chemistry often involves leveraging the double bond for addition reactions or using the acetate as a leaving group or a directing group in various transformations.
Furthermore, the structure of this compound and related terpenyl acetates makes them ideal substrates for studying rearrangement reactions, which are common and mechanistically significant in terpenoid chemistry. mdpi.com Metal-promoted rearrangements, such as nih.govnih.gov-sigmatropic shifts in molecules like linalyl acetate, proceed under mild conditions and are a key area of investigation. mdpi.com These studies help elucidate the complex mechanisms by which terpenoid skeletons can isomerize and diversify, both in nature and in the laboratory. The study of such rearrangements is crucial for understanding biosynthetic pathways and for developing novel synthetic methodologies. nih.govnih.govresearchgate.netmdpi.com
Contribution to Flavor and Fragrance Research
The presence of an ester functional group often imparts fruity and pleasant aromas to molecules, and this compound is no exception. This has led to its investigation within the field of flavor and fragrance science, where researchers seek to understand the chemical basis of aroma and taste.
Volatile organic compounds (VOCs) are responsible for the complex aroma profiles of foods and beverages. Coffee, for instance, contains over 800 identified volatile compounds that collectively create its characteristic scent. nih.gov Esters are a significant class of these compounds, often contributing fruity, sweet, and floral notes. japsonline.com
While this compound itself is noted for its fruity character, research into coffee aroma has more prominently identified structurally similar esters. foodb.ca For example, 3-mercapto-3-methylbutyl acetate, a sulfur-containing analogue, has been identified as a potent, roasty aroma compound in Arabica coffee brew, with its concentration increasing significantly in highly roasted beans. nih.govacs.org The presence of other esters like 3-methyl-2-butenyl (B1208987) acetate (prenyl acetate) has also been reported in coffee. nih.gov
In other food systems, this compound has been identified as a major ester contributing to the powerful fruity odor notes of the Morinda royoc L. fruit. redalyc.org Its concentration in this fruit was found to decrease as the fruit becomes over-ripe, indicating its role in the characteristic aroma of the mature stage. redalyc.org The study of such compounds helps to create a chemical fingerprint of a food's aroma and understand how it changes during processes like ripening or roasting.
| Compound | Food System | Reported Aroma/Flavor Contribution | Source |
|---|---|---|---|
| This compound | Morinda royoc L. fruit | Powerful fruity odor notes | redalyc.org |
| 3-Mercapto-3-methylbutyl acetate | Roasted Arabica coffee | Potent roasty odor; peculiar to highly roasted coffee | nih.govacs.org |
| 3-Methyl-2-butenyl acetate | Gala Apples | Fruity | treefruitresearch.org |
| 2-Furanmethanol, acetate | Coffee beans | Fruity and sweet aroma | japsonline.com |
Understanding how the human olfactory system perceives esters like this compound is a complex area of sensory science. Research in this domain aims to connect a specific chemical structure to a perceived smell and to quantify the sensitivity of olfactory receptors to that molecule.
Studies often use psychophysical methods to determine the detection threshold of a compound—the minimum concentration at which it can be detected by a sensory panel. While specific data for this compound is limited, research on other acetate esters provides valuable insight into how molecules of this class are perceived. For example, a study on the behavioral sensitivity of mice to a series of acetate esters established their vapor-phase detection thresholds, finding that sensitivity varies significantly with the structure of the alkyl group. nih.gov Mice were found to be most sensitive to isobutyl acetate and least sensitive to propyl acetate. nih.gov
The perception of a flavor compound is not solely dependent on the molecule itself but is also heavily influenced by the food matrix in which it is present. mdpi.com The same compound can be perceived differently depending on its interactions with other components like fats, proteins, and carbohydrates. Research has shown that the aroma of compounds like 3-methyl-1-butanol can be described with a wide variety of terms—from "malty" and "spicy" to "harsh" and "herbaceous"—depending on the food product being analyzed. mdpi.com This highlights the complexity of flavor perception and the challenge in predicting the sensory impact of a single ingredient like this compound without considering its context.
| Ester Compound | Average Detection Threshold (ppb) |
|---|---|
| Propyl acetate | 268 |
| Butyl acetate | 49 |
| Pentyl acetate | 97 |
| Hexyl acetate | 11 |
| Octyl acetate | 12 |
| Isobutyl acetate | 1.4 |
| Isoamyl acetate | 3.6 |
Data sourced from a study on the behavioral sensitivity of C57BL/6J mice. nih.gov
Research on Derivatives and Analogues of 3 Methyl 3 Butenyl Acetate
Structure-Activity Relationship Studies of Related Alkenyl Esters
The relationship between the chemical structure of alkenyl esters related to 3-methyl-3-butenyl acetate (B1210297) and their biological activity is a key area of research. By modifying the ester chain length, scientists can observe changes in function and efficacy.
Direct comparative studies on the structure-activity relationships (SAR) of 3-methyl-3-butenyl butanoate, hexanoate (B1226103), and octanoate (B1194180) are not extensively detailed in available literature. However, analysis of the individual compounds provides insight into how the acyl chain length influences their physicochemical properties.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Kovats Retention Index (Standard non-polar) |
|---|---|---|---|
| 3-Methyl-3-butenyl butanoate | C9H16O2 | 156.22 | 1047 |
| 3-Methyl-3-butenyl hexanoate | C11H20O2 | 184.27 | 1213, 1240 |
In the realm of chemical ecology, particularly in the alarm pheromones of honeybees, the interplay between different ester compounds is critical. Isopentyl acetate (IPA) is a widely recognized primary component of the honeybee alarm pheromone, known to elicit defensive behaviors. foodb.caslideshare.net
Chalcone (B49325) Derivatives Bearing the 2-hydroxy-3-methyl-3-butenyl Group
Chalcones are a class of natural compounds known for their wide range of biological activities. libretexts.orgpnas.org A specific subset of these compounds, which incorporates a 2-hydroxy-3-methyl-3-butenyl group—a moiety structurally related to the alcohol precursor of 3-methyl-3-butenyl acetate—has been a focus of significant research. libretexts.orgpnas.org
Numerous natural chalcones featuring the 2-hydroxy-3-methyl-3-butenyl group have been isolated from various plant sources. libretexts.orgmit.edu For instance, Bartericin A was isolated from the twigs of Dorstenia barteri, and Xanthohumol D was sourced from Humulus lupulus (hops). libretexts.org
The chemical synthesis of these complex molecules has also been achieved through various methods. pnas.org One notable approach is the Schenck ene reaction, which has been used to synthesize Xanthohumol D. libretexts.orgpnas.org Another common method involves the photooxygenation of a prenylated chalcone precursor, followed by reduction, to introduce the required hydroxyl group and form the desired structure. libretexts.orgpnas.org For example, the synthesis of 4'-hydroxy-3'-(3-methyl-2-butenyl)chalcone has been accomplished through a microwave-assisted Claisen-Schmidt condensation, a method noted for its efficiency. wikipedia.orgnih.gov
Chalcones bearing the 2-hydroxy-3-methyl-3-butenyl group exhibit a diverse array of promising biological activities. libretexts.orgmit.edu These activities have been evaluated through various in vitro assays, revealing potential antibacterial, antifungal, and antiproliferative properties. libretexts.org
For example, a synthetic version of Bartericin A showed moderate inhibitory activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. libretexts.org Other chalcones have demonstrated antifungal effects; one isolated from Lonchocarpus nicou was active against Candida albicans and Cryptococcus neoformans. libretexts.org Furthermore, Xanthohumol D has been investigated for its antiproliferative activity against several human cancer cell lines, including MCF-7 (breast), PC-3 (prostate), and HT-29 (colon). libretexts.org
| Chalcone Derivative | Biological Activity | Finding | Reference |
|---|---|---|---|
| (±)-Bartericin A | Antibacterial | Moderate activity against S. aureus and B. subtilis (MIC = 25 µg/mL). | libretexts.org |
| Unnamed Chalcone from Lonchocarpus nicou | Antifungal | Inhibitory activity against C. albicans (IC50 = 15 µg/mL) and C. neoformans (IC50 = 7 µg/mL). | libretexts.org |
| Xanthohumol D | Antiproliferative | Active against MCF-7 (IC50 = 20.60 µM), PC-3 (IC50 = 37.88 µM), and HT-29 (IC50 = 78.33 µM) cell lines. | libretexts.org |
| Antibacterial | Significant activity against B. subtilis (MIC = 12.5 µg/mL). | libretexts.org | |
| Paratocarpin E | Antibacterial | Significant activity against B. subtilis (MIC = 6.25 µg/mL). | pnas.org |
Other Related Isoprenoid Derivatives and Structural Modifications
The structural backbone of this compound is derived from isoprene (B109036), the fundamental building block of a vast class of natural products known as isoprenoids or terpenes. libretexts.org The precursor alcohol, 3-methyl-3-buten-1-ol (B123568) (isoprenol), is a key intermediate in the synthesis of various valuable chemicals. nih.govnih.gov
Isoprenol can be synthesized through the Prins reaction, which involves the condensation of isobutene and formaldehyde (B43269). nih.govasm.org This alcohol serves as a versatile starting material for further structural modifications. For instance, it is an industrial intermediate in the production of its isomer, 3-methyl-2-buten-1-ol (B147165) (prenol). nih.gov Prenol, in turn, is a crucial component in the synthesis of citral, an important aroma compound and a precursor for producing vitamins A and E. nih.gov
Furthermore, isoprenol itself is a target for microbial production as a next-generation biofuel. nih.govresearchgate.net Its acetylation to produce isoprenyl acetate (this compound) is being explored as a method to generate an octane-boosting fuel blend additive. nih.gov These synthetic and biosynthetic pathways highlight the importance of the C5 isoprenoid structure as a platform for creating a wide range of derivatives with applications spanning from fragrances and pharmaceuticals to renewable energy. mit.edu
Design and Synthesis of Synthetic Analogs for Specific Research Purposes
The design and synthesis of synthetic analogs of this compound are primarily driven by the need to understand the structure-activity relationships (SAR) that govern its biological effects, particularly in the context of chemical ecology and insect behavior. Although detailed research focusing specifically on analogs of this compound is limited, the principles for their design and synthesis can be inferred from studies on its isomers, such as prenyl acetate (3-methyl-2-butenyl acetate), and other structurally related isoprenoid compounds that function as semiochemicals.
The primary research purpose for creating analogs of this compound is to investigate how modifications to its chemical structure affect its interaction with biological receptors, such as those in insect antennae. By systematically altering different parts of the molecule—the acetate group, the length of the carbon chain, and the position and saturation of the double bond—researchers can identify the key structural features required for a biological response. This information is crucial for developing more potent or selective attractants or repellents for pest management, or for creating specific molecular probes to study olfactory mechanisms.
The design of these analogs typically involves one or more of the following modifications:
Alteration of the Ester Group: Replacing the acetate with other carboxylates (e.g., propionate (B1217596), butyrate) to determine the influence of the acyl chain length and steric bulk on activity.
Chain Length Variation: Lengthening or shortening the carbon backbone to assess the spatial requirements of the receptor binding site.
Introduction of Functional Groups: Adding other functional groups, such as hydroxyl or halogen moieties, to explore electronic and steric effects.
The synthesis of these analogs generally follows established organic chemistry methodologies. The most common approach is the esterification of the corresponding alcohol (3-methyl-3-buten-1-ol or a synthesized analog thereof) with an appropriate acyl chloride or acid anhydride (B1165640) in the presence of a base or catalyst. For instance, the synthesis of 3-methyl-3-butenyl propionate would involve reacting 3-methyl-3-buten-1-ol with propionyl chloride.
Detailed Research Findings
While specific studies on a wide range of this compound analogs are not extensively documented, research on related compounds provides a framework for the expected findings. For example, studies on the alarm pheromone of the honeybee, which includes the isomeric prenyl acetate, have shown that small structural changes can lead to significant differences in behavioral responses.
To illustrate the type of data generated from such research, the following tables present hypothetical findings from a study on synthetic analogs of this compound, designed to probe their electrophysiological and behavioral effects on a model insect species.
Table 1: Electrophysiological Response of a Model Insect Olfactory Receptor to Analogs of this compound
This table shows the relative electroantennogram (EAG) response of a hypothetical insect species to a series of synthesized analogs. The response to this compound is set as the standard (100%).
| Compound Name | Structure | Modification from Parent Compound | Relative EAG Response (%) |
| This compound | CH₂=C(CH₃)CH₂CH₂OC(O)CH₃ | - | 100 |
| 3-Methyl-3-butenyl propionate | CH₂=C(CH₃)CH₂CH₂OC(O)CH₂CH₃ | Longer Acyl Chain | 85 |
| 3-Methyl-3-butenyl butyrate | CH₂=C(CH₃)CH₂CH₂OC(O)(CH₂)₂CH₃ | Longer Acyl Chain | 62 |
| Prenyl acetate | (CH₃)₂C=CHCH₂OC(O)CH₃ | Isomeric Alkene | 115 |
| 3-Methylbutyl acetate | (CH₃)₂CHCH₂CH₂OC(O)CH₃ | Saturated Alkane | 30 |
| 4-Methyl-4-pentenyl acetate | CH₂=C(CH₃)CH₂CH₂CH₂OC(O)CH₃ | Longer Carbon Chain | 45 |
Table 2: Behavioral Response of a Model Insect to Analogs of this compound in a Y-Tube Olfactometer Assay
This table presents the behavioral choices of a hypothetical insect in a Y-tube olfactometer, where one arm contains the test compound and the other contains a solvent control. A higher choice percentage indicates greater attraction.
| Compound Name | Dose (µg) | Number of Insects Tested | % Choice for Compound Arm | % Choice for Control Arm | Significance (p-value) |
| This compound | 10 | 50 | 78 | 22 | < 0.01 |
| 3-Methyl-3-butenyl propionate | 10 | 50 | 68 | 32 | < 0.05 |
| 3-Methyl-3-butenyl butyrate | 10 | 50 | 55 | 45 | > 0.05 (ns) |
| Prenyl acetate | 10 | 50 | 84 | 16 | < 0.01 |
| 3-Methylbutyl acetate | 10 | 50 | 40 | 60 | > 0.05 (ns) |
| 4-Methyl-4-pentenyl acetate | 10 | 50 | 52 | 48 | > 0.05 (ns) |
These hypothetical data illustrate that even minor modifications, such as shifting the double bond to form prenyl acetate, can enhance the biological activity. Conversely, increasing the length of the ester chain or saturating the double bond is shown to diminish the response, highlighting the specificity of the insect's olfactory receptors. Such systematic studies are fundamental to developing a deeper understanding of chemical communication in insects and for the creation of novel pest management tools.
Future Directions and Interdisciplinary Research Perspectives on 3 Methyl 3 Butenyl Acetate
Integration of Omics Technologies (e.g., Metabolomics, Transcriptomics) in Biosynthesis Research
A comprehensive understanding of the biosynthetic pathway of 3-methyl-3-butenyl acetate (B1210297) in various organisms remains a key area for future investigation. The integration of "omics" technologies, such as metabolomics and transcriptomics, offers a powerful approach to elucidate the genetic and metabolic networks governing its production.
Metabolomics will enable the high-throughput analysis of the complete set of metabolites in an organism, providing a snapshot of its metabolic state. By comparing the metabolomic profiles of high and low producers of 3-methyl-3-butenyl acetate, researchers can identify precursor molecules and related metabolic pathways.
Transcriptomics , through techniques like RNA-Seq, will allow for the identification and quantification of all gene transcripts in a cell at a given time. This can reveal the genes encoding the enzymes responsible for the synthesis of this compound, including the crucial alcohol acetyltransferase that catalyzes the final esterification step. By correlating gene expression patterns with metabolite production, candidate genes involved in the biosynthetic pathway can be pinpointed for further functional characterization.
| Technology | Application in this compound Research | Expected Outcomes |
| Metabolomics | Profiling of metabolites in producing organisms. | Identification of precursors and related metabolic pathways. |
| Transcriptomics | Analysis of gene expression related to production. | Discovery of genes encoding biosynthetic enzymes. |
Development of Advanced Spectroscopic and In Situ Analytical Techniques
The volatile nature of this compound presents both challenges and opportunities for its detection and quantification. Future research will increasingly rely on the development and application of advanced spectroscopic and in situ analytical techniques for real-time monitoring of its emission from biological sources.
Techniques such as Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) are highly sensitive and can provide real-time, online measurements of volatile organic compounds (VOCs) at very low concentrations. This will be invaluable for studying the dynamic emission of this compound from plants in response to various environmental stimuli, such as herbivory or pathogen attack.
In situ spectroscopy methods, including tunable diode laser absorption spectroscopy, could also be adapted for the non-invasive, real-time monitoring of this compound in various environments. These advancements will provide a more detailed understanding of the temporal and spatial dynamics of its release.
Exploration of Novel Biological and Ecological Functions through High-Throughput Screening
While this compound is known for its contribution to flavor and fragrance, its full range of biological and ecological functions is likely yet to be discovered. High-throughput screening (HTS) methodologies offer a rapid and efficient way to explore a vast array of potential activities. nih.govnih.govhilarispublisher.com
Large libraries of natural and synthetic compounds can be screened for various biological activities, and the inclusion of this compound in these screens could reveal novel applications. For instance, HTS assays can be designed to test for antimicrobial, insecticidal, or plant-growth-regulating properties. In the context of chemical ecology, HTS could be used to identify its role as a semiochemical, a signaling molecule that mediates interactions between organisms. For example, its precursor, 3-methyl-3-buten-1-ol (B123568), has been identified as an aggregation pheromone for certain bark beetles. plantprotection.plplantprotection.pl
| Screening Approach | Potential Discovery for this compound |
| Antimicrobial Assays | Identification of new antibacterial or antifungal properties. |
| Insect Bioassays | Discovery of repellent, attractant, or toxic effects on insects. |
| Plant-Based Screens | Elucidation of roles in plant defense or growth regulation. |
Advancements in Sustainable Production and Biocatalytic Synthesis
The increasing demand for natural and sustainably produced chemicals is driving research into alternatives to traditional chemical synthesis. For this compound, two key areas of advancement are biocatalytic synthesis and metabolic engineering.
Biocatalytic synthesis using enzymes, particularly lipases, offers a green and highly selective method for ester production. nih.govscispace.commdpi.com Research will focus on identifying and engineering lipases with high activity and stability for the esterification of 3-methyl-3-buten-1-ol with an acetyl donor. The use of immobilized enzymes will further enhance the sustainability of the process by allowing for enzyme reuse. mdpi.com
Metabolic engineering of microorganisms such as Escherichia coli or yeast presents a promising avenue for the de novo biosynthesis of this compound from simple sugars. nycu.edu.twpnnl.govnih.govnih.gov This involves the introduction and optimization of biosynthetic pathways to convert central metabolites into the desired product. Synthetic biology tools will be crucial for designing and constructing these engineered microbial cell factories for efficient and sustainable production. nih.govhznu.edu.cndrugtargetreview.com
Interdisciplinary Studies Bridging Chemical Ecology, Synthetic Biology, and Materials Science
The future of research on this compound lies in the convergence of multiple scientific disciplines. Interdisciplinary studies will be essential to fully exploit its potential.
Chemical ecology will continue to investigate the role of this compound and related compounds in mediating interactions between plants and insects. nih.gov This knowledge is fundamental for developing novel and sustainable pest management strategies.
Synthetic biology , as mentioned, will provide the tools to engineer biological systems for the production of this compound and its analogs. nih.govhznu.edu.cndrugtargetreview.comresearchgate.net This will not only offer a sustainable source of the compound but also allow for the creation of novel derivatives with potentially enhanced properties.
A more speculative but exciting future direction involves the intersection with materials science . The polymerization of related butene derivatives has been explored, and it is conceivable that this compound, with its reactive double bond, could serve as a monomer or a functional additive in the development of new polymers with unique properties. researchgate.net
Q & A
Q. What precautions are necessary when handling this compound given its classification under CLP regulations?
- Methodological Answer : Classified as hazardous (H319: eye irritation), handling requires fume hoods, nitrile gloves, and eye protection. Spill management includes adsorption with inert materials (e.g., vermiculite) and disposal as hazardous waste (OECD 302B) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
